molecular formula C14H11ClN2O B6246965 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1523637-84-4

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6246965
CAS No.: 1523637-84-4
M. Wt: 258.70 g/mol
InChI Key: NWDMSJDFXYPVAI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a 4-chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 4-chloroaniline with a suitable diketone or diester under acidic or basic conditions. One common method includes the reaction of 4-chloroaniline with 1,2-diketones in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties .

Scientific Research Applications

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

1523637-84-4

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)

InChI Key

NWDMSJDFXYPVAI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)Cl

Purity

95

Origin of Product

United States

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